molecular formula C18H19N3O5 B5430717 3-[5-(1,3-benzodioxol-5-ylacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid

3-[5-(1,3-benzodioxol-5-ylacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid

Cat. No. B5430717
M. Wt: 357.4 g/mol
InChI Key: YXXVNYZCAGFYRV-UHFFFAOYSA-N
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Description

The compound is an organic compound containing a benzodioxole group, a pyrazolo[1,5-a]pyrazine group, and a propanoic acid group . The benzodioxole group is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The pyrazolo[1,5-a]pyrazine group is a type of nitrogen-containing heterocycle that is also found in various pharmaceuticals . The propanoic acid group is a simple carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure . The benzodioxole and pyrazolo[1,5-a]pyrazine groups would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used . For example, the propanoic acid group could undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . For example, the presence of the carboxylic acid group could make the compound acidic .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-[5-[2-(1,3-benzodioxol-5-yl)acetyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c22-17(8-12-1-3-15-16(7-12)26-11-25-15)20-5-6-21-14(10-20)9-13(19-21)2-4-18(23)24/h1,3,7,9H,2,4-6,8,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXVNYZCAGFYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)CCC(=O)O)CN1C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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